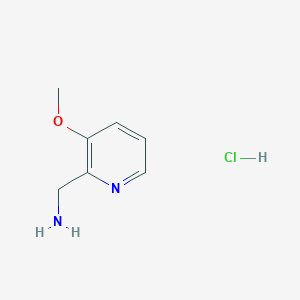

![molecular formula C13H14ClF3N4O B2874112 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide CAS No. 321430-52-8](/img/structure/B2874112.png)

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling . The trifluoromethyl group can be introduced using various methods, including direct fluorination and the use of trifluoromethyl-containing building blocks .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often crystalline solids at room temperature . The compound is likely to have a high degree of fluorination, which could affect its reactivity and other properties .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry Applications

Trifluoromethylpyridine derivatives, such as the compound , are extensively used in the agrochemical industry. They serve as intermediates in the synthesis of various crop protection products. The unique physicochemical properties imparted by the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the efficacy of these compounds in protecting crops from pests .

Pharmaceutical Industry Applications

In the pharmaceutical sector, trifluoromethylpyridine derivatives are part of the structure of several FDA-approved drugs. These compounds have been found to exhibit numerous pharmacological activities, including the potential to act as intermediates in the synthesis of drugs targeting a wide range of diseases and disorders .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is used in the synthesis of APIs due to its trifluoromethyl group, which is a common pharmacophore in many drugs. This group can significantly affect the biological activity and physical properties of the resulting APIs, making it a valuable component in drug design and development .

Veterinary Medicine Applications

Similar to their use in human medicine, trifluoromethylpyridine derivatives are also employed in veterinary products. They have been approved for use in treatments for animals, showcasing the versatility of these compounds across different branches of healthcare .

Functional Materials Development

The incorporation of fluorine into organic molecules, such as the compound being analyzed, leads to unique behaviors that are beneficial in the development of functional materials. These applications span various fields, including electronics and catalysis .

Research on Physicochemical Properties

The compound’s structure allows researchers to study the impact of fluorine atoms on the physicochemical properties of organic molecules. This research can lead to the discovery of novel applications and enhance our understanding of fluorine chemistry .

Wirkmechanismus

Target of Action

The primary target of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide, also known as Fluopicolide, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.

Mode of Action

It is believed to interact with its targets byaffecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation.

Biochemical Pathways

Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.

Result of Action

The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . By inhibiting the growth and proliferation of these organisms, Fluopicolide helps to protect crops and improve agricultural productivity.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3N4O/c14-10-6-9(13(15,16)17)7-19-12(10)21-3-1-8(2-4-21)5-11(22)20-18/h5-7H,1-4,18H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCDDDYSBXFMPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)

![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)

![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)

![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)

![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)

![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)

![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)